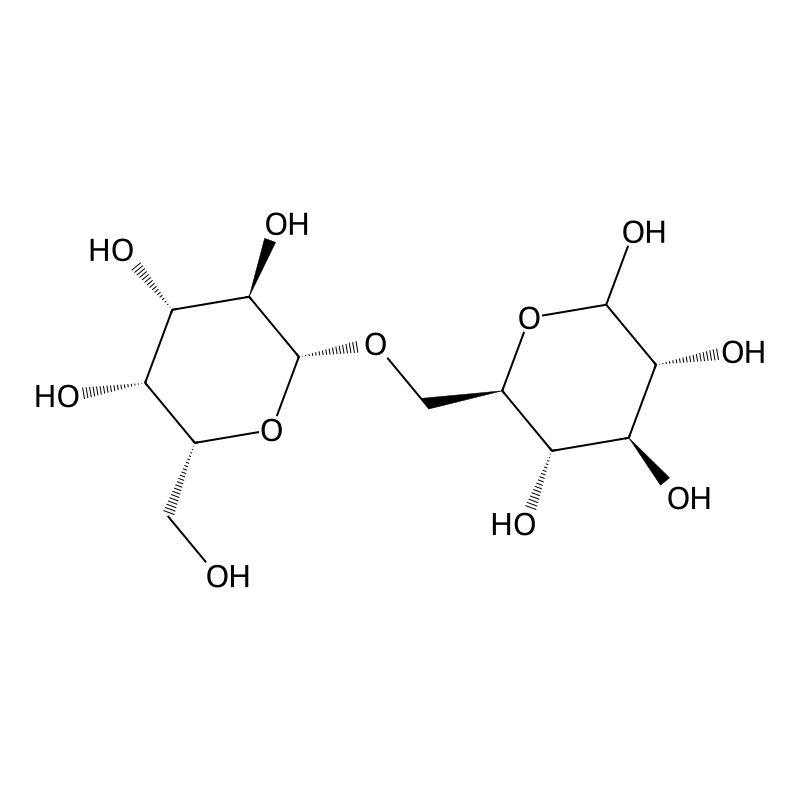Allolactose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Lac operon regulation
Allolactose plays a crucial role in the regulation of the lac operon in E. coli. The lac operon is a group of genes that encode enzymes responsible for lactose metabolism. When lactose is absent in the environment, E. coli primarily relies on glucose for energy. In this state, allolactose binds to the lac repressor protein, which acts as a molecular switch. This binding inhibits the repressor's ability to bind to the lac operon's DNA, allowing transcription of the lac genes and subsequent production of the enzymes needed to break down lactose for energy.
Allolactose-inducible expression systems
Scientists have exploited the regulatory properties of allolactose to develop allolactose-inducible expression systems. These genetic tools allow researchers to tightly control the expression of specific genes in an organism. By placing a gene of interest under the control of a lac operon promoter, researchers can induce gene expression only in the presence of allolactose. This provides a valuable tool for studying gene function and protein production in various biological contexts.
Allolactose is a disaccharide that plays a critical role in the regulation of gene expression in bacteria, particularly in Escherichia coli. It consists of two monosaccharides: D-galactose and D-glucose, linked by a β1-6 glycosidic bond, in contrast to lactose, which has a β1-4 linkage. Allolactose is primarily formed through the action of the enzyme β-galactosidase during the hydrolysis of lactose, where it acts as an inducer for the lac operon, facilitating the metabolism of lactose when glucose is not available .
Allolactose is synthesized from lactose via two primary reactions catalyzed by β-galactosidase:
- Hydrolysis of Lactose: The enzyme cleaves lactose into its constituent monosaccharides, D-galactose and D-glucose.
- Intramolecular Isomerization: This process involves the transfer of the galactose moiety from one part of the lactose molecule to another, resulting in allolactose. This reaction can occur via an intermolecular mechanism where glucose competes with water to form allolactose, but it predominantly occurs through an intramolecular mechanism within the active site of β-galactosidase .
Allolactose functions primarily as an inducer of the lac operon. When it binds to the lac repressor protein, it induces a conformational change that reduces the repressor's affinity for the lac operator region on DNA. This dissociation allows RNA polymerase to access the promoter and initiate transcription of genes necessary for lactose metabolism . The presence of allolactose thus enables E. coli and other enteric bacteria to utilize lactose when glucose is scarce.
Allolactose can be synthesized through various methods:
- Enzymatic Synthesis: The most common method involves using β-galactosidase to catalyze the conversion of lactose into allolactose. This can be done under controlled conditions where lactose is incubated with β-galactosidase in the presence of glucose.
- Chemical Synthesis: Although less common, chemical methods can also be employed to create allolactose through glycosylation reactions involving activated forms of galactose and glucose.
Allolactose has several applications, particularly in molecular biology and biotechnology:
- Gene Regulation Studies: It serves as a model compound for studying gene regulation mechanisms in prokaryotes.
- Inducer in Research: Allolactose or its analogs (such as isopropyl β-D-1-thiogalactopyranoside) are widely used in laboratory settings to induce expression of recombinant proteins in E. coli.
- Biotechnological
Research has shown that allolactose interacts specifically with the lac repressor protein, leading to significant changes in its conformation. This interaction is crucial for understanding how gene expression is regulated in response to environmental changes. Studies have utilized structural biology techniques such as X-ray crystallography and NMR spectroscopy to elucidate these interactions at a molecular level .
Allolactose shares structural similarities with several other compounds, notably:
| Compound | Structure Type | Glycosidic Linkage | Function |
|---|---|---|---|
| Lactose | Disaccharide | β1-4 | Energy source; substrate for β-galactosidase |
| Galacto-oligosaccharides | Oligosaccharide | Various | Prebiotic effects; promote gut health |
| Isopropyl β-D-1-thiogalactopyranoside | Synthetic Inducer | Non-hydrolyzable analogue | Inducer for lac operon studies |
Uniqueness of Allolactose:
- Allolactose is unique due to its specific role as an inducer for the lac operon, which is critical for lactose metabolism.
- Its formation via intramolecular transfer within β-galactosidase distinguishes it from other compounds that may not have such regulatory roles.








